Oct-7-EN-1-amine

Vue d'ensemble

Description

The compound Oct-7-EN-1-amine appears to be a derivative of bicyclo[2,2,2]oct-7-ene, which is a structural motif present in the synthesis of various poly(amide-imide)s (PAIs). These PAIs exhibit optical activity due to the presence of chiral centers and are synthesized through reactions involving bicyclo[2,2,2]oct-7-ene-based diimides and aromatic diamines .

Synthesis Analysis

The synthesis of related compounds involves the condensation of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with amino acids such as l-phenyl alanine or p-aminobenzoic acid in the presence of acetic acid and pyridine. This reaction yields diimides that are then polycondensed with various aromatic diamines to form the final PAIs. The polycondensation is facilitated by triphenyl phosphite (TPP)/pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP), resulting in polymers with moderate thermal stability and inherent viscosities .

Molecular Structure Analysis

The molecular structure of the PAIs derived from Oct-7-EN-1-amine-related compounds is characterized by the presence of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic diimide groups. These groups contribute to the optical activity of the polymers due to the existence of chiral centers. The molecular structure of the related metal complexes has been determined by X-ray crystallography, revealing an octahedral arrangement with cisoid chloro ligands and a reactive pocket formed by the steric demand of the nitrogen-containing ligands .

Chemical Reactions Analysis

The chemical reactions involving Oct-7-EN-1-amine-related compounds include the synthesis of PAIs and the formation of metal complexes. The PAIs are synthesized through direct polycondensation reactions, while the metal complexes are formed by the reaction of aminopyridines with mixed chloro(dialkylamido)metal complexes, leading to the elimination of amine groups. These reactions are significant for the production of thermally stable polymers and for applications in alpha-olefin oligo- and polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the PAIs synthesized from Oct-7-EN-1-amine-related compounds include good yields, inherent viscosities, and moderate thermal stability, with residual weight percent at 600°C ranging between 53.80 and 56.21%. The polymers are characterized using techniques such as elemental analysis, FT-IR, 1H-NMR spectroscopy, specific rotation, and thermal gravimetric analysis (TGA, DTG). The related metal complexes exhibit reactivity in oligo- and polymerization of alpha-olefins, with the activity of the precatalysts and the choice of cocatalysts affecting the atactic nature of the resulting polymers and oligomers .

Applications De Recherche Scientifique

Synthesis and Anti-Viral Activity

- 8-Aminobicyclo[3.2.1]octanes , similar in structure to Oct-7-EN-1-amine, have shown in vitro activity against influenza-A virus, with some compounds comparable to amantadine in vivo. This highlights their potential in developing anti-viral drugs (Miller et al., 2001).

Polymer Science and Materials

- Diglycidylester compounds with bicyclo[2.2.2]oct-7-ene units have been synthesized and studied for their thermal properties and potential applications in materials science (Galià et al., 1995).

Fluorescence and Spectroscopy

- A study on the fluorescence quenching of azoalkanes by amines explored the effects of steric hindrance and provided insights into the interaction between these compounds and their applications in spectroscopy (Pischel et al., 2000).

Catalysis and Chemical Reactions

- Cyclic guanidine organic catalysts involving compounds structurally similar to Oct-7-EN-1-amine have been used to facilitate the formation of amides from esters and primary amines, indicating their utility in organic synthesis (Kiesewetter et al., 2009).

- Ru-Catalyzed Isomerization has been employed to obtain alternating copolymers, indicating potential applications in polymer chemistry and material science (Tan et al., 2015).

Pharmaceutical and Medical Applications

- New optically active poly(amide-imide)s containing bicyclo[2,2,2]oct-7-ene units have been developed with potential applications in chiral stationary phases for the separation of racemic mixtures, indicating their significance in pharmaceutical applications (Isfahani et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

oct-7-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWBVGCEKMCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

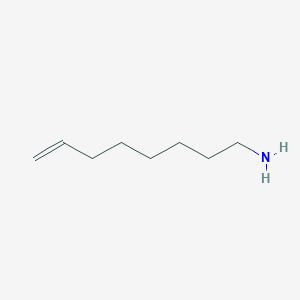

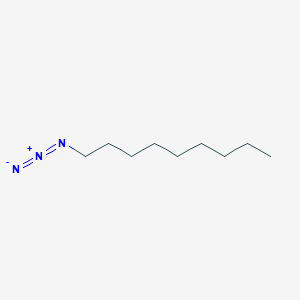

C=CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512166 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oct-7-EN-1-amine | |

CAS RN |

82223-49-2 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)